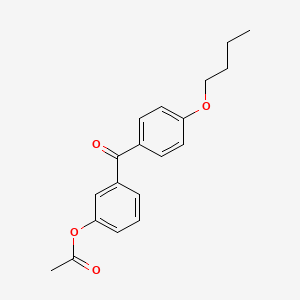

3-Acetoxy-4'-butoxybenzophenone

Description

3-Acetoxy-4'-butoxybenzophenone (CAS No. 890099-92-0) is a benzophenone derivative characterized by an acetoxy group at the 3-position and a butoxy group at the 4'-position of the aromatic rings. Its molecular formula is C₁₉H₂₀O₃, with a molecular weight of 296.36 g/mol and a purity specification of ≥97% . This compound is primarily utilized in industrial and scientific research contexts, though commercial availability has been discontinued as of 2025 .

Propriétés

IUPAC Name |

[3-(4-butoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-3-4-12-22-17-10-8-15(9-11-17)19(21)16-6-5-7-18(13-16)23-14(2)20/h5-11,13H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYSJOCYZOJXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641655 | |

| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-04-6 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-butoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The preparation of 3-Acetoxy-4’-butoxybenzophenone involves several synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst under mild and functional group-tolerant conditions. The reagents used in this process include organoboron compounds and palladium catalysts .

Analyse Des Réactions Chimiques

3-Acetoxy-4’-butoxybenzophenone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc powder . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-methyl acetophenone with potassium permanganate can yield 4-acetylbenzoic acid .

Applications De Recherche Scientifique

Chemistry

- Precursor for Synthesis : 3-Acetoxy-4'-butoxybenzophenone serves as a precursor in the synthesis of more complex organic molecules and polymers. Its functional groups facilitate various chemical reactions, making it valuable in organic synthesis.

Biology

- Biological Activity : The compound has been studied for its potential antimicrobial and anticancer properties. Research indicates that it exhibits significant activity against various pathogens and cancer cell lines.

- Mechanism of Action : It interacts with enzymes such as esterases, leading to the hydrolysis of the acetoxy group and the formation of 4-hydroxy-4'-butoxybenzophenone, which can participate in diverse biochemical pathways affecting cellular processes.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential use as an intermediate in drug development, particularly in formulating therapeutic agents that target specific diseases.

- Photodynamic Therapy : Studies suggest that upon UV activation, this compound can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells, making it a candidate for photodynamic therapy.

Industry

- Material Production : The compound is utilized in producing UV-absorbing materials, coatings, and plastics due to its ability to absorb ultraviolet light effectively. This application is crucial for enhancing the durability and stability of products exposed to sunlight.

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 3-Acetoxy-4'-butoxybenzophenone demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The following table summarizes key findings:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate Inhibition | |

| Gram-negative Bacteria | High Inhibition | |

| Fungi | Moderate Inhibition |

Anticancer Activity

In vitro studies have shown that 3-Acetoxy-4'-butoxybenzophenone significantly reduces cell viability in various cancer cell lines, including breast (MCF-7) and prostate cancer cells. A notable case study revealed that treatment with concentrations above 10 µM resulted in a marked decrease in cell proliferation due to increased oxidative stress leading to DNA damage.

Mécanisme D'action

The mechanism of action of 3-Acetoxy-4’-butoxybenzophenone involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways depend on the context of its use. For example, in drug development, it may interact with specific enzymes or receptors to exert its effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following benzophenone derivatives share the core acetoxy-benzophenone structure but differ in the alkyl chain length and branching of the substituent at the 4'-position:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent at 4'-Position |

|---|---|---|---|---|

| 3-Acetoxy-4'-butoxybenzophenone | 890099-92-0 | C₁₉H₂₀O₃ | 296.36 | Butoxy (C₄H₉O) |

| 3-Acetoxy-4'-isopropylbenzophenone | N/A | C₁₈H₁₈O₃ | 282.34 | Isopropyl (C₃H₇O) |

| 3-Acetoxy-4'-methylbenzophenone | 890099-36-2 | C₁₆H₁₄O₃ | 254.28 | Methyl (CH₃O) |

| 3-Acetoxy-4'-heptylbenzophenone | 890099-98-6 | C₂₂H₂₆O₃ | 338.44 | Heptyl (C₇H₁₅O) |

Key Observations :

- Alkyl Chain Impact: Increasing the alkyl chain length (e.g., methyl → heptyl) correlates with higher molecular weight and lipophilicity. This may enhance solubility in nonpolar solvents or alter melting/boiling points, though specific thermal data are unavailable for most analogues .

Activité Biologique

3-Acetoxy-4'-butoxybenzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Acetoxy-4'-butoxybenzophenone has the following chemical structure:

- Molecular Formula : C17H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 890098-56-3

The compound features an acetoxy group at the 3-position and a butoxy group at the 4'-position of the benzophenone backbone, which influences its biological activity.

Anticancer Properties

Research indicates that benzophenone derivatives, including 3-acetoxy-4'-butoxybenzophenone, may exhibit anticancer properties. A study demonstrated that certain benzophenones inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of signaling pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

Benzophenones have been reported to possess anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by 3-acetoxy-4'-butoxybenzophenone could reduce the synthesis of pro-inflammatory mediators like prostaglandins. In vitro studies show that this compound can significantly decrease COX-2 expression in activated macrophages .

Antimicrobial Activity

The antimicrobial potential of benzophenones has also been explored. Compounds similar to 3-acetoxy-4'-butoxybenzophenone have shown effectiveness against various bacterial strains. A study highlighted that benzophenone derivatives disrupt bacterial cell membranes, leading to cell lysis .

The biological activity of 3-acetoxy-4'-butoxybenzophenone is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The acetoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes and inhibit enzymes like COX.

- Modulation of Signaling Pathways : The compound influences pathways involved in inflammation and cancer progression, such as NF-κB and MAPK signaling.

- Photochemical Properties : Benzophenones are known for their photochemical reactivity, which can lead to the generation of reactive oxygen species (ROS), contributing to their cytotoxic effects on cancer cells .

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) treated with 3-acetoxy-4'-butoxybenzophenone showed a significant reduction in cell viability (IC50 = 15 µM). The treatment resulted in increased apoptosis markers, including caspase activation and PARP cleavage .

Case Study 2: Anti-inflammatory Response

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 3-acetoxy-4'-butoxybenzophenone resulted in decreased levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent .

Research Findings Summary

Q & A

Q. What are the recommended synthetic routes for 3-Acetoxy-4'-butoxybenzophenone, and how can purity be optimized?

Methodological Answer: A common approach involves Friedel-Crafts acylation of 4-butoxyphenyl derivatives with acetylated benzoyl chloride precursors. Evidence from structurally similar compounds (e.g., 4'-benzyloxyacetophenone) suggests using anhydrous AlCl₃ as a catalyst under inert conditions . Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Purity optimization may require recrystallization from ethanol or acetonitrile, guided by melting point analysis and HPLC (≥95% purity threshold) .

Q. What analytical techniques are critical for characterizing 3-Acetoxy-4'-butoxybenzophenone?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the acetoxy and butoxy substituents. Compare chemical shifts to analogous compounds (e.g., 3-hydroxy-4-methoxyacetophenone: δ 2.3 ppm for acetyl group) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₉H₂₀O₄: 312.1362).

- FT-IR: Key peaks include C=O stretching (~1740 cm⁻¹ for acetate) and aromatic C-O-C (~1250 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Storage: Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the acetoxy group .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 3-Acetoxy-4'-butoxybenzophenone derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from residual solvents or stereochemical variations. For example:

- Solvent Artifacts: Use deuterated solvents (e.g., CDCl₃) and confirm absence of protonated solvent peaks.

- Tautomerism/Kinetic Effects: Conduct variable-temperature NMR to identify dynamic processes .

- Crystallography: Single-crystal X-ray diffraction (as in ) resolves ambiguous structural assignments .

Q. What strategies are effective for studying the photostability of 3-Acetoxy-4'-butoxybenzophenone under UV exposure?

Methodological Answer:

- Experimental Design: Prepare solutions in acetonitrile or ethanol (0.1 mM) and irradiate using a UV lamp (λ = 254–365 nm). Monitor degradation via UV-Vis spectroscopy (absorbance at ~290 nm) .

- Degradation Products: Use LC-MS/MS to identify byproducts (e.g., deacetylated or hydroxylated derivatives). Compare retention times to known benzophenone analogs .

Q. How can computational modeling predict the reactivity of 3-Acetoxy-4'-butoxybenzophenone in catalytic reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., acetoxy group’s susceptibility to nucleophilic attack).

- Docking Studies: Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Chiral Separation: Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) via polarimetry .

- Catalytic Asymmetry: Explore asymmetric catalysis (e.g., organocatalysts) during acylation steps to minimize racemization .

Data Contradiction & Validation Questions

Q. How should researchers address discrepancies between experimental and theoretical spectral data?

Methodological Answer:

Q. What methods validate the environmental persistence (PBT/vPvB) of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.